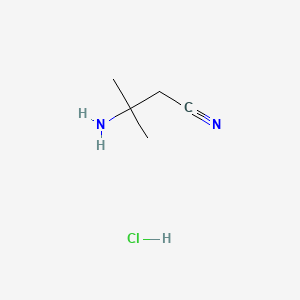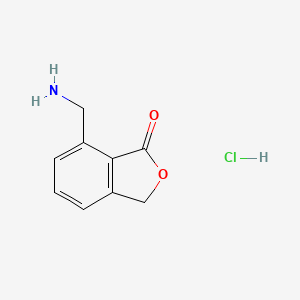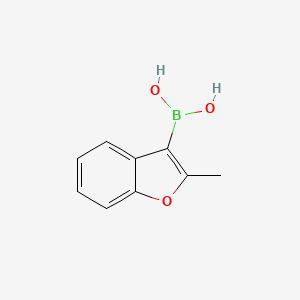
(2-Methyl-1-benzofuran-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-1-benzofuran-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom The benzofuran moiety in this compound is a heterocyclic structure containing both benzene and furan rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-benzofuran-3-yl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a halogenated benzofuran derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions: (2-Methyl-1-benzofuran-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted benzofuran derivatives .
科学研究应用
(2-Methyl-1-benzofuran-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of (2-Methyl-1-benzofuran-3-yl)boronic acid primarily involves its ability to form stable boronate esters with diols and other nucleophiles. This property is exploited in various chemical reactions and applications. The compound can act as a Lewis acid, facilitating the formation of carbon-carbon bonds in Suzuki–Miyaura coupling reactions . Additionally, its interaction with biological molecules can inhibit enzyme activity by binding to active site residues .
相似化合物的比较
Benzofuran-2-boronic acid: Another boronic acid derivative with a benzofuran moiety, used in similar chemical reactions.
2-(6-Methyl-1-benzofuran-3-yl)acetic acid: A related compound with different functional groups, used in various synthetic applications.
Uniqueness: (2-Methyl-1-benzofuran-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its methyl group at the 2-position and boronic acid group at the 3-position make it particularly useful in certain synthetic routes and applications .
属性
分子式 |
C9H9BO3 |
|---|---|
分子量 |
175.98 g/mol |
IUPAC 名称 |
(2-methyl-1-benzofuran-3-yl)boronic acid |
InChI |
InChI=1S/C9H9BO3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5,11-12H,1H3 |
InChI 键 |
PYADFBPQKZAPAH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(OC2=CC=CC=C12)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


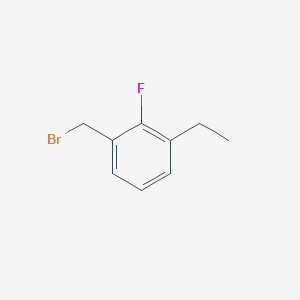
![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
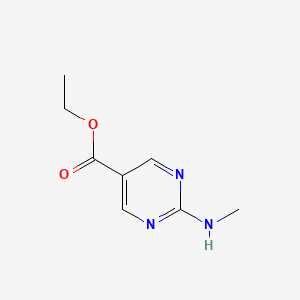
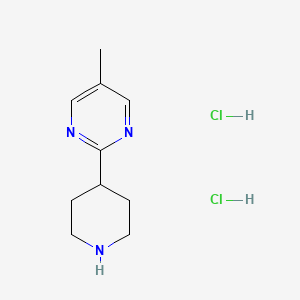

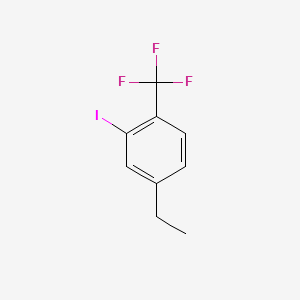

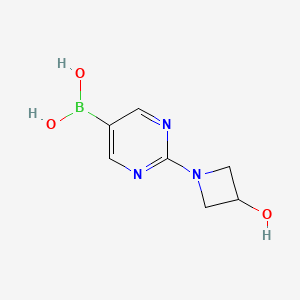
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
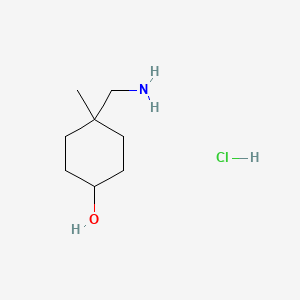
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)

